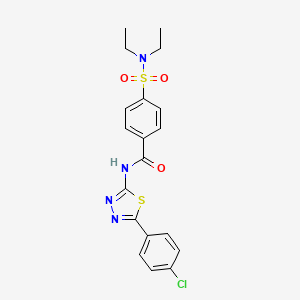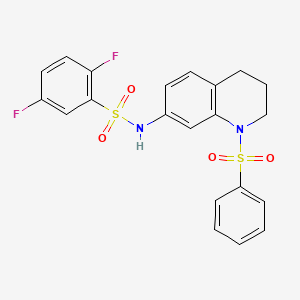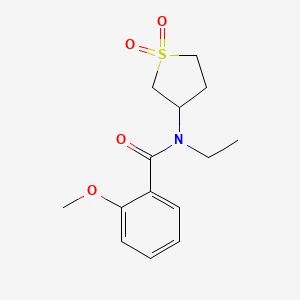
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also includes a benzamide group and a sulfamoyl group. These groups are common in many pharmaceutical drugs due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from 4-chlorobenzoic acid . The exact process would depend on the specific reactions used to introduce the thiadiazole, benzamide, and sulfamoyl groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has identified the antimicrobial and antifungal properties of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazol derivatives. These compounds have been shown to be sensitive to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This includes compounds such as 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide (Sych et al., 2019).
Antiviral Activity
Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested for their antiviral properties. Some of these compounds have shown specific activity against the tobacco mosaic virus (Chen et al., 2010).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Compounds within this group have shown promising nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest (Liu et al., 2022).
Insecticidal Activity
1,3,4-Thiadiazole derivatives have been explored for their potential insecticidal activity. The synthesis of certain compounds within this group has resulted in higher insecticidal activity against cotton leaf worms, which could have significant implications for pest control in agriculture (Mohamed et al., 2020).
Anticonvulsant Activity
Some derivatives of 1,3,4-thiadiazol, including those linked with benzamide, have been synthesized and evaluated for their anticonvulsant activities. These compounds have been tested using the maximal electroshock method and have shown potent anticonvulsant activity, comparable to standard drugs like phenytoin sodium (Singh et al., 2012).
Anticancer Activity
Compounds within this chemical group have been synthesized and evaluated for their potential anticancer properties. Studies have demonstrated that some of these derivatives exhibit promising anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWZLMIVBGMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)

![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)


![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)